molecular formula C20H16N2S2 B14603905 Benzenecarbothioamide, N,N'-1,3-phenylenebis- CAS No. 59411-73-3

Benzenecarbothioamide, N,N'-1,3-phenylenebis-

Katalognummer: B14603905
CAS-Nummer: 59411-73-3
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: RTGPTULNWJXFKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, N,N’-1,3-phenylenebis- is an organic compound with the molecular formula C20H16N2S2. It is characterized by the presence of two benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This compound is known for its unique chemical structure, which includes aromatic rings and sulfur atoms, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N,N’-1,3-phenylenebis- typically involves the reaction of 1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N,N’-1,3-phenylenebis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, N,N’-1,3-phenylenebis- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, N,N’-1,3-phenylenebis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, N,N’-1,3-phenylenebis- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, its aromatic rings allow it to interact with biological membranes, potentially disrupting membrane integrity and leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarbothioamide: A simpler analog with only one benzenecarbothioamide group.

    Thiobenzamide: Contains a similar thioamide functional group but lacks the 1,3-phenylenebis linkage.

    Phenylthioamide: Another related compound with a single thioamide group attached to a phenyl ring.

Uniqueness

Benzenecarbothioamide, N,N’-1,3-phenylenebis- is unique due to its dual benzenecarbothioamide groups connected by a 1,3-phenylenebis linkage. This structure imparts distinct chemical properties, such as enhanced stability and the ability to form multiple coordination complexes, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

59411-73-3

Molekularformel

C20H16N2S2

Molekulargewicht

348.5 g/mol

IUPAC-Name

N-[3-(benzenecarbonothioylamino)phenyl]benzenecarbothioamide

InChI

InChI=1S/C20H16N2S2/c23-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)22-20(24)16-10-5-2-6-11-16/h1-14H,(H,21,23)(H,22,24)

InChI-Schlüssel

RTGPTULNWJXFKA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=S)NC2=CC(=CC=C2)NC(=S)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.